1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide
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Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich furan ring, the electron-withdrawing sulfonamide group, and the potential leaving group in the form of the chloride on the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity and potential for hydrogen bonding .Scientific Research Applications
Synthesis and Characterization Applications
Research on compounds related to methanesulfonamides often focuses on their synthesis and characterization. For instance, diethyltin(methoxy)methanesulfonate has been studied for its ability to react with t-butylphosphonic acid, leading to the formation of three-dimensional self-assemblies. These assemblies demonstrate significant structural motifs and potential for creating materials with specific void structures, which could be useful in catalysis or material science (R. Shankar et al., 2011).
Catalysis and Chemical Transformations
Methanesulfonamide derivatives are also explored for their roles in catalysis. For example, the MsDPEN-Cp*Ir(III) complex, involving a methanesulfonamide derivative, has shown high efficacy in the asymmetric hydrogenation of alpha-hydroxy ketones, producing 1-aryl-1,2-ethanediols with high enantioselectivity. This suggests potential applications in synthesizing enantiomerically pure compounds for pharmaceuticals or fine chemicals (T. Ohkuma et al., 2007).
Material Science and Supramolecular Chemistry
The structural diversity of methanesulfonamide derivatives allows for their use in material science and supramolecular chemistry. The unique binding modes of sulfonate ligands, as seen in the synthesis of diethyltin(methoxy)methanesulfonate-based compounds, can lead to the development of materials with novel properties, including those useful for gas storage, separation technologies, or as catalysts (R. Shankar et al., 2011).
Environmental and Biological Applications
While the direct environmental and biological applications of 1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide are not documented, related studies on methanesulfonic acid and its derivatives highlight their role in microbial metabolism and potential for bioremediation. Methanesulfonic acid, for example, is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by diverse aerobic bacteria, which could have implications for environmental cleanup and microbial ecology (D. Kelly & J. Murrell, 1999).
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-19-14(13-7-4-8-20-13)9-16-21(17,18)10-11-5-2-3-6-12(11)15/h2-8,14,16H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUFLOHMNGFSSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=CC=CC=C1Cl)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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